molecular formula C7H8FNO3S B2633067 2-Fluoro-3-methoxybenzene-1-sulfonamide CAS No. 1555541-82-6

2-Fluoro-3-methoxybenzene-1-sulfonamide

Cat. No.: B2633067
CAS No.: 1555541-82-6
M. Wt: 205.2
InChI Key: TUXJLLLXQAMDBU-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2-Fluoro-3-methoxyaniline. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonate esters.

    Reduction Products: Reduction can yield amines or other reduced sulfur-containing compounds.

Scientific Research Applications

2-Fluoro-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique functional groups make it suitable for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxybenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorine and methoxy groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzene-1-sulfonamide
  • 2-Fluoro-3-chlorobenzene-1-sulfonamide
  • 2-Fluoro-3-methoxybenzoic acid

Uniqueness

2-Fluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

2-fluoro-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXJLLLXQAMDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555541-82-6
Record name 2-fluoro-3-methoxybenzene-1-sulfonamide
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